REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[F:12])[N:8]=[CH:7][CH:6]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:5]2=O.C(=O)([O-])[O-].[K+].[K+].P(Cl)(Cl)([Cl:27])=O>>[Cl:27][C:5]1[C:4]2[C:9](=[CH:10][C:11]([F:12])=[C:2]([F:1])[CH:3]=2)[N:8]=[CH:7][C:6]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2.3|
|
Name
|
|
Quantity
|
58.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(C=NC2=CC1F)C(=O)OCC)=O
|
Name
|
|
Quantity
|
490 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation to dryness under reduced pressure (5.2 kPa)
|
Type
|
CUSTOM
|
Details
|
the viscous residue obtained
|
Type
|
CUSTOM
|
Details
|
The insoluble material formed
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with 400 cm3 of dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic extracts obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over sodium sulphate in the presence of animal charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (5.2 kPa)
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from 800 cm3 of hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC2=CC(=C(C=C12)F)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |